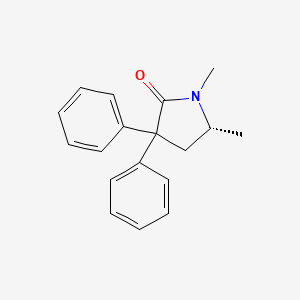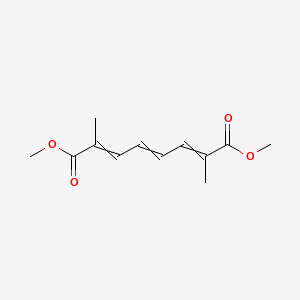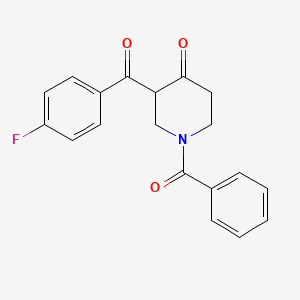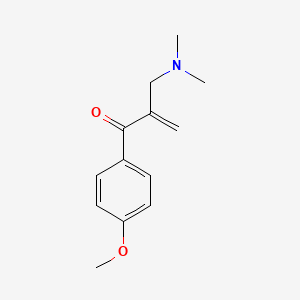![molecular formula C21H14N2O3 B14407129 5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole CAS No. 83959-83-5](/img/structure/B14407129.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group and a nitrophenyl group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The biphenyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 5-([1,1’-Biphenyl]-4-yl)-2-(2-aminophenyl)-1,3-oxazole.
科学研究应用
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The biphenyl group contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
5-Phenyl-2-(2-nitrophenyl)-1,3-oxazole: Lacks the biphenyl group, resulting in different chemical properties.
5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole: Lacks the nitrophenyl group, affecting its reactivity and biological activity.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is unique due to the presence of both biphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
属性
CAS 编号 |
83959-83-5 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-9-5-4-8-18(19)21-22-14-20(26-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChI 键 |
FWTYUTYBCYUYDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)





![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
